molecular formula C5H5Cl2N3 B14299983 3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole CAS No. 113401-67-5

3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole

Cat. No.: B14299983
CAS No.: 113401-67-5
M. Wt: 178.02 g/mol
InChI Key: PVGHBGRUQXVDSO-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with two chlorine atoms and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The chlorine atoms in the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of substituted triazoles.

Scientific Research Applications

3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with a similar triazole ring structure but without the chlorine and prop-2-en-1-yl substitutions.

    3,5-Dichloro-1H-1,2,4-triazole: A similar compound with chlorine substitutions but lacking the prop-2-en-1-yl group.

    1-(Prop-2-en-1-yl)-1H-1,2,4-triazole: A compound with the prop-2-en-1-yl group but without the chlorine substitutions.

Uniqueness

3,5-Dichloro-1-(prop-2-en-1-yl)-1H-1,2,4-triazole is unique due to the presence of both chlorine atoms and the prop-2-en-1-yl group, which confer distinct chemical properties and reactivity

Properties

CAS No.

113401-67-5

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

IUPAC Name

3,5-dichloro-1-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C5H5Cl2N3/c1-2-3-10-5(7)8-4(6)9-10/h2H,1,3H2

InChI Key

PVGHBGRUQXVDSO-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NC(=N1)Cl)Cl

Origin of Product

United States

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